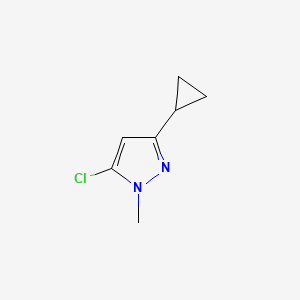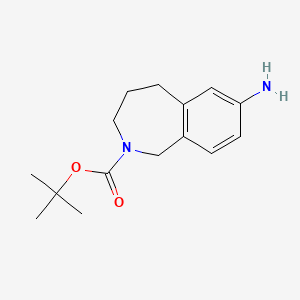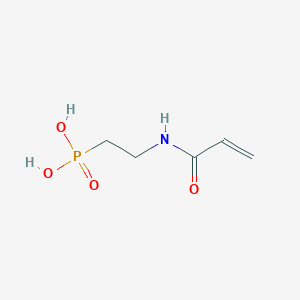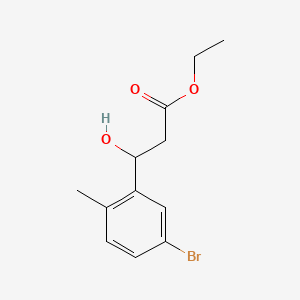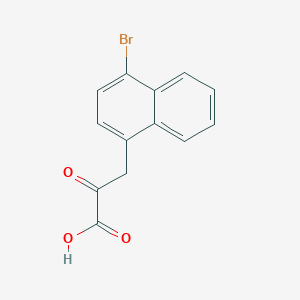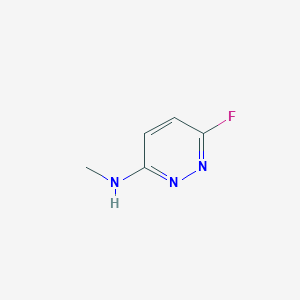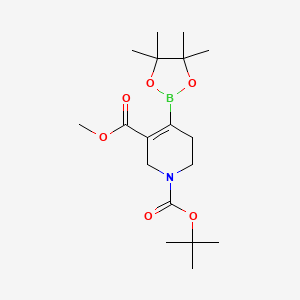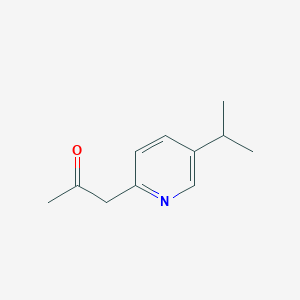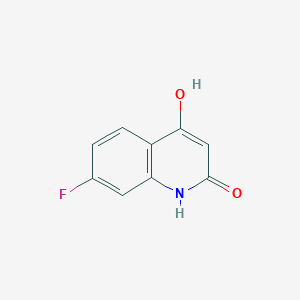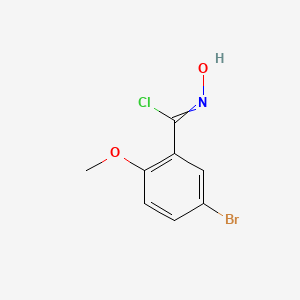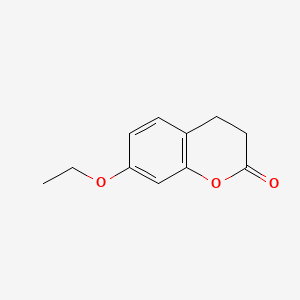![molecular formula C8H7Cl2N3O B13682628 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)
6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by its pyrido[4,3-e][1,4]diazepine core, which is substituted with chlorine atoms at the 6 and 8 positions.
准备方法
The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
化学反应分析
6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
相似化合物的比较
6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and have shown potential as enzyme inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
属性
分子式 |
C8H7Cl2N3O |
|---|---|
分子量 |
232.06 g/mol |
IUPAC 名称 |
6,8-dichloro-1,2,3,4-tetrahydropyrido[4,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C8H7Cl2N3O/c9-5-3-4-6(7(10)13-5)8(14)12-2-1-11-4/h3,11H,1-2H2,(H,12,14) |
InChI 键 |
GKINRULGMXPRSO-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C(N=C(C=C2N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


